

Spectroscopic Profile of 3-Methoxy-6-methylquinoline: A Predictive Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

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Abstract

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of **3-Methoxy-6-methylquinoline**. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast its ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide also outlines a plausible synthetic methodology and presents logical workflows and structural correlations through Graphviz visualizations, offering a valuable resource for researchers interested in the synthesis and characterization of this and related quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Methoxy-6-methylquinoline**. These predictions are derived from the analysis of substituent effects on the quinoline core, drawing comparisons with known data for 6-methoxyquinoline, 6-methylquinoline, and other relevant substituted quinolines.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
H-2	~8.6	s	-	Singlet due to absence of adjacent protons.
H-4	~7.8	s	-	Singlet due to absence of adjacent protons.
H-5	~7.9	d	~8.8	Doublet due to coupling with H-7.
H-7	~7.3	dd	~8.8, ~2.4	Doublet of doublets due to coupling with H-5 and H-8.
H-8	~7.5	d	~2.4	Doublet due to coupling with H-7.
6-CH ₃	~2.5	s	-	Singlet for the methyl group protons.
3-OCH ₃	~4.0	s	-	Singlet for the methoxy group protons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon	Predicted Chemical Shift (ppm)	Notes
C-2	~150	Affected by the adjacent methoxy group.
C-3	~155	Directly attached to the electron-donating methoxy group.
C-4	~110	Shielded position.
C-4a	~128	Quaternary carbon.
C-5	~129	
C-6	~136	Attached to the methyl group.
C-7	~122	
C-8	~130	
C-8a	~146	Quaternary carbon.
6-CH ₃	~21	Typical for an aromatic methyl group.
3-OCH ₃	~56	Typical for an aromatic methoxy group.

Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3100-3000	Medium
C-H (methyl/methoxy)	2950-2850	Medium
C=N (quinoline)	~1620	Medium
C=C (aromatic)	1600-1450	Strong
C-O (methoxy)	1250-1200 (asymmetric), 1050-1000 (symmetric)	Strong

Predicted Mass Spectrometry (MS) Data

- Molecular Ion (M⁺): m/z = 173.08
- Predicted Major Fragments:
 - m/z = 158 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy or methyl group.
 - m/z = 145 ([M-CO]⁺): Loss of carbon monoxide.
 - m/z = 130: Further fragmentation.

Proposed Synthetic Protocol

A plausible synthetic route to **3-Methoxy-6-methylquinoline** is the Skraup synthesis or a modification thereof, a well-established method for quinoline synthesis.

Reaction: A variation of the Skraup synthesis using 4-methylaniline and a suitable three-carbon aldehyde equivalent bearing a methoxy group at the appropriate position, in the presence of an oxidizing agent and sulfuric acid.

Reagents and Materials:

- 4-methylaniline
- 3-methoxyacrolein (or its synthetic equivalent)

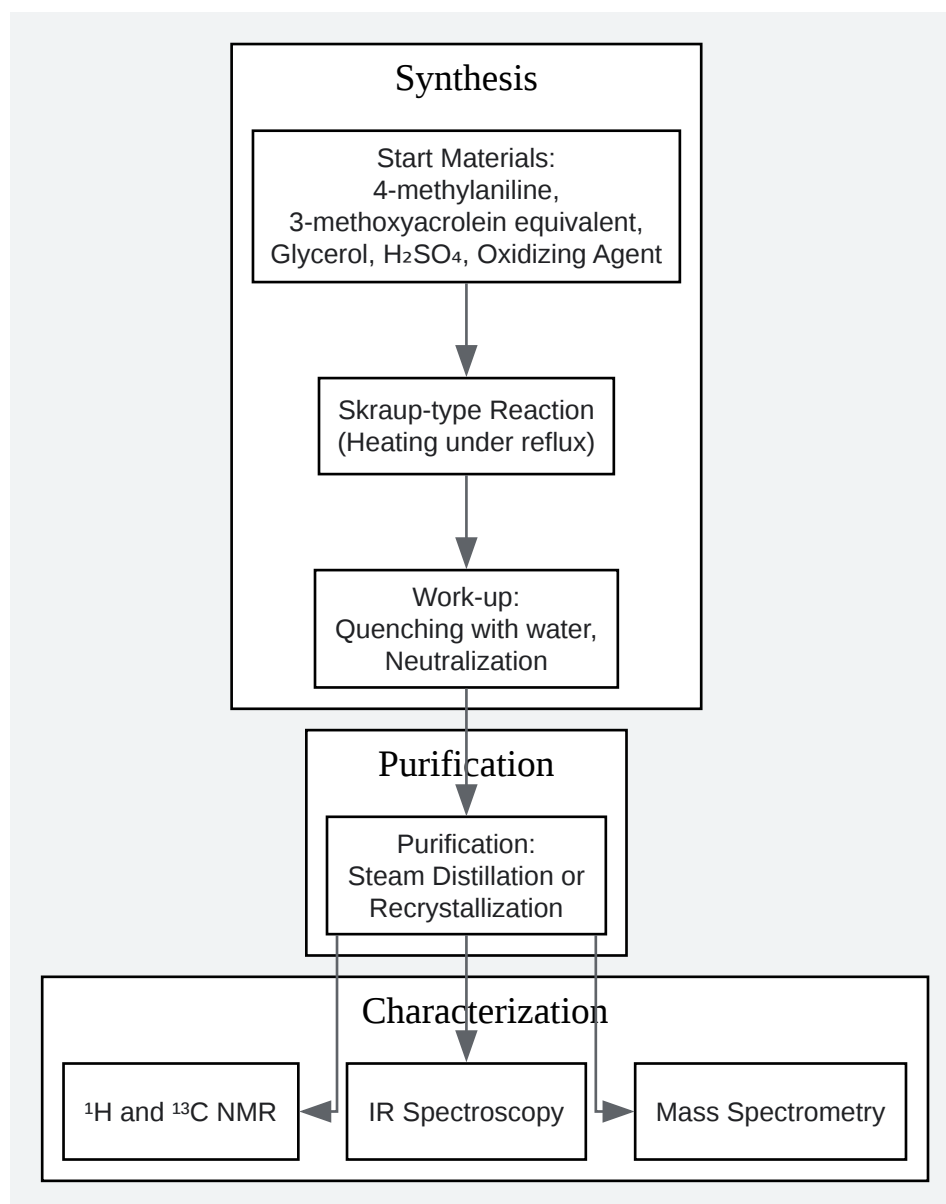
- Glycerol
- Concentrated Sulfuric Acid
- An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
- Iron(II) sulfate (optional, as a moderator)

Procedure:

- To a mixture of 4-methylaniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
- Add the oxidizing agent and 3-methoxyacrolein to the mixture.
- Heat the reaction mixture cautiously under reflux for several hours. The reaction is exothermic and should be monitored carefully.
- After the reaction is complete, cool the mixture and pour it into a large volume of water.
- Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the product precipitates.
- The crude product can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol).
- The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship between the structure of **3-Methoxy-6-methylquinoline** and its predicted ^1H NMR spectrum.



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Caption: Proposed workflow for the synthesis and characterization of **3-Methoxy-6-methylquinoline**.

3-Methoxy-6-methylquinoline	6-CH ₃	correlates to	Predicted ¹ H NMR Spectrum	~2.5 ppm (s)
	3-OCH ₃	correlates to		~4.0 ppm (s)
	Aromatic Protons	correlates to		~7.3-8.6 ppm (m)

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Caption: Correlation of structural features of **3-Methoxy-6-methylquinoline** with its predicted ^1H NMR signals.

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